2-Acetoxytropone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetoxytropone can be synthesized through the acetolysis of halotroponoids using acetyl trifluoroacetate. This method involves the exhaustive displacement of halogens on the tropone ring, followed by hydrolysis with acetic acid . The reaction conditions typically include the use of a solvent such as acetic acid and a catalyst like pyridine to facilitate the acetylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective reagents and catalysts. The process might also incorporate continuous flow reactors to enhance yield and purity while minimizing reaction time and waste.
Chemical Reactions Analysis
Types of Reactions: 2-Acetoxytropone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide or other strong nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Formation of tropoquinones.
Reduction: Production of hydroxy derivatives.
Substitution: Various substituted tropones depending on the nucleophile used.
Scientific Research Applications
2-Acetoxytropone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 2-Acetoxytropone exerts its effects involves interactions with various molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, which may participate in further chemical reactions. The tropone ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes .
Comparison with Similar Compounds
Tropolone: Shares the tropone ring structure but lacks the acetoxy group.
2-Hydroxytropone: Similar structure with a hydroxyl group instead of an acetoxy group.
2-Methoxytropone: Contains a methoxy group in place of the acetoxy group.
Uniqueness: 2-Acetoxytropone is unique due to the presence of the acetoxy group, which imparts distinct reactivity and functional versatility compared to its analogs. This functional group allows for specific chemical modifications and interactions that are not possible with other similar compounds .
Properties
IUPAC Name |
(7-oxocyclohepta-1,3,5-trien-1-yl) acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-7(10)12-9-6-4-2-3-5-8(9)11/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRHNSUOQUMQQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=CC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187413 | |
Record name | 2,4,6-Cycloheptatrien-1-one, 2-(acetyloxy)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70187413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33739-54-7 | |
Record name | Tropolone, acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033739547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6-Cycloheptatrien-1-one, 2-(acetyloxy)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70187413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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